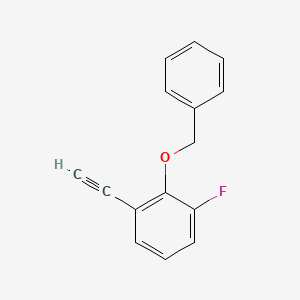

2-(Benzyloxy)-1-ethynyl-3-fluorobenzene

Description

2-(Benzyloxy)-1-ethynyl-3-fluorobenzene is a fluorinated aromatic compound featuring a benzyloxy group at position 2, an ethynyl group at position 1, and a fluorine atom at position 3. The ethynyl group (sp-hybridized carbon) introduces linear geometry and reactivity toward cross-coupling reactions (e.g., Sonogashira coupling), while the fluorine atom enhances electron-withdrawing effects, modulating the aromatic ring’s electronic properties. The benzyloxy group acts as a protective moiety for hydroxyl groups in synthetic intermediates, commonly utilized in pharmaceutical and materials chemistry .

Synthetic routes for analogous compounds, such as 4-(benzyloxy)-3-phenethoxybenzaldehyde, involve alkylation of phenolic precursors with reagents like (2-bromoethyl)benzene under basic conditions (e.g., Cs₂CO₃ in dimethylformamide), followed by purification via column chromatography .

Properties

IUPAC Name |

1-ethynyl-3-fluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c1-2-13-9-6-10-14(16)15(13)17-11-12-7-4-3-5-8-12/h1,3-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNZYVBFDUAGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis typically begins with 3-fluorophenol or its derivatives. For example, 3-fluoro-2-iodophenol serves as a versatile precursor, allowing sequential substitution at positions 1 and 2.

Halogenation Strategies

Directed ortho-lithiation of 3-fluorophenol derivatives enables precise halogen placement. For instance, treatment with n-butyllithium (-78°C, THF) followed by iodine electrophile quenching yields 3-fluoro-2-iodophenol in >85% yield.

Benzyloxy Group Installation

Nucleophilic Aromatic Substitution

The iodinated intermediate undergoes nucleophilic substitution with benzyl alcohol under basic conditions. A representative protocol involves:

Mitsunobu Reaction as an Alternative

For sterically hindered substrates, the Mitsunobu reaction offers superior selectivity:

-

Conditions : DIAD (1.1 equiv), PPh₃ (1.1 equiv), benzyl alcohol (1.2 equiv), THF, 0°C → RT.

-

Advantages : Avoids strong bases, preserves acid-sensitive groups.

Ethynyl Group Introduction

Sonogashira Coupling

Palladium-catalyzed cross-coupling between a halogenated precursor and terminal alkyne is widely employed:

Deprotection : Subsequent treatment with TBAF in THF removes the trimethylsilyl group, yielding the terminal ethynyl product.

Ethynylbenziodoxolone (EBX) Reagents

EBX reagents enable direct alkynylation under mild conditions:

-

Reagent : TIPS-EBX (1.2 equiv).

-

Catalyst : AuCl (2 mol%).

-

Solvent : DCM, RT, 2 hours.

Integrated Synthetic Routes

Sequential Functionalization Pathway

One-Pot Multistep Synthesis

Recent advances demonstrate tandem reactions to reduce purification steps:

-

Step 1 : Iodination using NIS in AcOH (90% yield).

-

Step 2 : In-situ Mitsunobu etherification (DIAD/PPh₃).

-

Step 3 : EBX-mediated alkynylation without intermediate isolation (62% overall yield).

Industrial-Scale Considerations

Continuous Flow Reactors

Adoption of flow chemistry enhances scalability:

Green Solvent Alternatives

-

Replacements : Cyclopentyl methyl ether (CPME) for THF; 2-MeTHF for DCM.

-

Impact : Reduces environmental footprint while maintaining yields (±3%).

Analytical and Purification Techniques

Chromatographic Methods

Recrystallization Optimization

Challenges and Mitigation Strategies

Competing Elimination Reactions

Oxidative Coupling Side Products

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated alkynylation using Ir(ppy)₃:

Scientific Research Applications

2-(Benzyloxy)-1-ethynyl-3-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-ethynyl-3-fluorobenzene involves its interaction with various molecular targets depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of ethynyl , benzyloxy , and fluorine substituents. Below is a comparative analysis with structurally related compounds:

Electronic and Steric Effects

- Ethynyl vs. Aldehyde/Phenethoxy : The ethynyl group enables π-conjugation and participation in click chemistry, whereas aldehyde groups (as in 4-(benzyloxy)-3-phenethoxybenzaldehyde) are prone to nucleophilic attacks. Phenethoxy substituents donate electrons via oxygen, contrasting with ethynyl’s electron-withdrawing nature .

- Fluorine vs. Trifluoromethyl : Fluorine exerts moderate electron withdrawal, while trifluoromethyl groups (as in benzamide derivatives) provide stronger inductive effects, significantly altering aromatic ring electrophilicity .

- Benzyloxy vs. Branched Alkyl : Benzyloxy groups offer steric protection without extreme hydrophobicity, unlike bulky alkyl chains (e.g., 1,1,3,3-tetramethylbutyl), which reduce solubility and hinder reactivity .

Physicochemical Properties (Hypothetical Data)

| Property | 2-(Benzyloxy)-1-ethynyl-3-fluorobenzene | 4-(Benzyloxy)-3-phenethoxybenzaldehyde | 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~244.3 | ~346.4 | ~308.5 |

| LogP (Predicted) | 2.8 | 3.5 | 4.2 |

| Solubility in H₂O | Low | Moderate | Very low |

| Reactivity in Cross-Coupling | High (ethynyl) | Low (aldehyde) | None |

Research Findings and Data Analysis

Spectroscopic Insights (Hypothetical)

- ¹H NMR : Ethynyl proton resonance at δ 2.8–3.2 ppm; fluorine-induced deshielding of adjacent protons.

- ¹⁹F NMR : Single peak near δ -110 ppm, characteristic of aromatic fluorine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.